2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
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Overview
Description
2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Nitrophenyl Group: This step often involves a nitration reaction where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxidized phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The nitrophenyl and pyrrolidinone groups could play crucial roles in binding to molecular targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide: can be compared with other acetamides and pyrrolidinone derivatives.
N-(4-nitrophenyl)-acetamide: Similar in structure but lacks the pyrrolidinone ring.
N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide: Similar but lacks the nitrophenyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(10-13-6-8-16(9-7-13)21(24)25)19-14-11-18(23)20(12-14)15-4-2-1-3-5-15/h1-9,14H,10-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJRYQYVBDSKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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